molecular formula C13H21NO4S2 B12000987 S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate CAS No. 21224-55-5

S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate

Cat. No.: B12000987
CAS No.: 21224-55-5
M. Wt: 319.4 g/mol
InChI Key: AZQFTMQJWDIQNZ-UHFFFAOYSA-N
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Description

S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C13H21NO4S2. It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds:

  • S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
  • Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
  • S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate

Uniqueness: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is unique due to its specific combination of a thiosulfate group with a methoxyphenyl butyl chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

21224-55-5

Molecular Formula

C13H21NO4S2

Molecular Weight

319.4 g/mol

IUPAC Name

1-methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene

InChI

InChI=1S/C13H21NO4S2/c1-18-13-7-4-6-12(11-13)5-2-3-8-14-9-10-19-20(15,16)17/h4,6-7,11,14H,2-3,5,8-10H2,1H3,(H,15,16,17)

InChI Key

AZQFTMQJWDIQNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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